

Cyanazine: A Technical Guide to its History, Development, and Scientific Foundation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyanazine
Cat. No.:	B135985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanazine, a member of the triazine class of herbicides, has played a significant role in agriculture for the control of annual grasses and broadleaf weeds. This technical guide provides an in-depth exploration of the history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of **cyanazine**. Detailed experimental protocols for its synthesis, analysis, and toxicological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its metabolic pathways and experimental workflows are included to facilitate a deeper understanding of this compound for research and development professionals.

Introduction and Historical Development

Cyanazine (2-{{4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl}amino}-2-methylpropanenitrile) was first introduced to the market in 1971 by Shell under the trade names 'Bladex' and 'Fortol'.^[1] As a triazine herbicide, it functions by inhibiting photosynthesis.^[1] Its primary application has been in the cultivation of corn, accounting for 96% of its use in 1985.^[1] During the 1990s, **cyanazine** was one of the most widely used herbicides in the United States, with an estimated 32 million pounds applied annually.^[2]

The use of **cyanazine** has been subject to regulatory scrutiny due to environmental and health concerns. In 1984, the U.S. Environmental Protection Agency (EPA) profiled its health and

environmental effects.^[1] Concerns over its teratogenicity and presence in groundwater led to its classification as a Restricted Use Pesticide by the EPA.^[3] The registration for **cyanazine** products was canceled, and its sale and use were prohibited in the United States after September 30, 2002.^[2] Similarly, the European Union disapproved the use of **cyanazine** as a herbicide in 2002.^[1] Despite these restrictions, **cyanazine** is still in use in various other parts of the world.^[2]

Chemical Properties and Synthesis

Cyanazine is a white, crystalline solid with a molecular formula of C₉H₁₃ClN₆ and a molar mass of 240.70 g/mol .^[1] It has a melting point of 168°C and is moderately soluble in water (170 mg/L).^[1]

Synthesis

The commercial synthesis of **cyanazine** is a multi-step process that begins with cyanuric chloride (trichloro-1,3,5-triazine). The process involves sequential nucleophilic substitution reactions. First, cyanuric chloride is reacted with ethylamine to form a mono-substituted intermediate. This is followed by a reaction with 2-amino-2-methylpropanenitrile to yield the final **cyanazine** product.^[4]

Experimental Protocol: Laboratory-Scale Synthesis of a Cyanazine Analog

The following protocol is a representative method for the synthesis of a disubstituted s-triazine derivative, analogous to the synthesis of **cyanazine**.

Materials:

- Cyanuric chloride
- Ethylamine
- 2-amino-2-methylpropanenitrile
- Acetone

- Potassium carbonate (K₂CO₃)
- Crushed ice
- Distilled water
- Thin-layer chromatography (TLC) plates (silica gel)
- Mobile phase (e.g., 20% methanol in chloroform)
- Round bottom flask, beakers, conical flasks
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

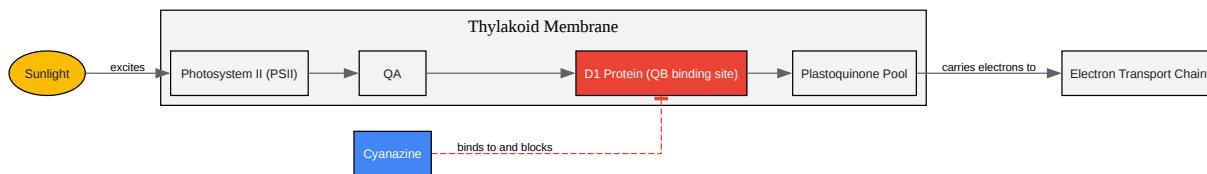
Procedure:**Step 1: Monosubstitution with Ethylamine**

- Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of ethylamine (10 mmol) in 50 mL of acetone dropwise to the cyanuric chloride solution while stirring vigorously.
- Add potassium carbonate (10 mmol) to the reaction mixture to neutralize the HCl formed during the reaction.
- Continue stirring the reaction at 0°C for 4 hours. The temperature must be strictly maintained at 0°C to prevent double substitution.
- Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., 20% methanol in chloroform).

Step 2: Disubstitution with 2-amino-2-methylpropanenitrile

- Once the monosubstitution is complete (as indicated by TLC), add a solution of 2-amino-2-methylpropanenitrile (10 mmol) in 50 mL of acetone dropwise to the reaction mixture at 0°C.
- Add an additional 10 mmol of potassium carbonate to the mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction by TLC until completion.

Step 3: Isolation and Purification


- Once the reaction is complete, filter the mixture to remove the potassium carbonate.
- Pour the filtrate onto crushed ice (approximately 1 L) with constant stirring to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the product with cold distilled water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **cyanazine**.

Mode of Action

Cyanazine is a selective, systemic herbicide with both contact and residual action.^[4] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).^[4]

Inhibition of Photosystem II

Triazine herbicides, including **cyanazine**, bind to the D1 protein subunit of the PSII complex in the chloroplast thylakoid membrane.^[5] This binding blocks the electron transport chain between the primary electron acceptor (QA) and the plastoquinone (PQ) pool.^[1] The inhibition of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the production of sugars. This ultimately leads to the death of susceptible plants.^[1]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Photosystem II Inhibition by **Cyanazine**.

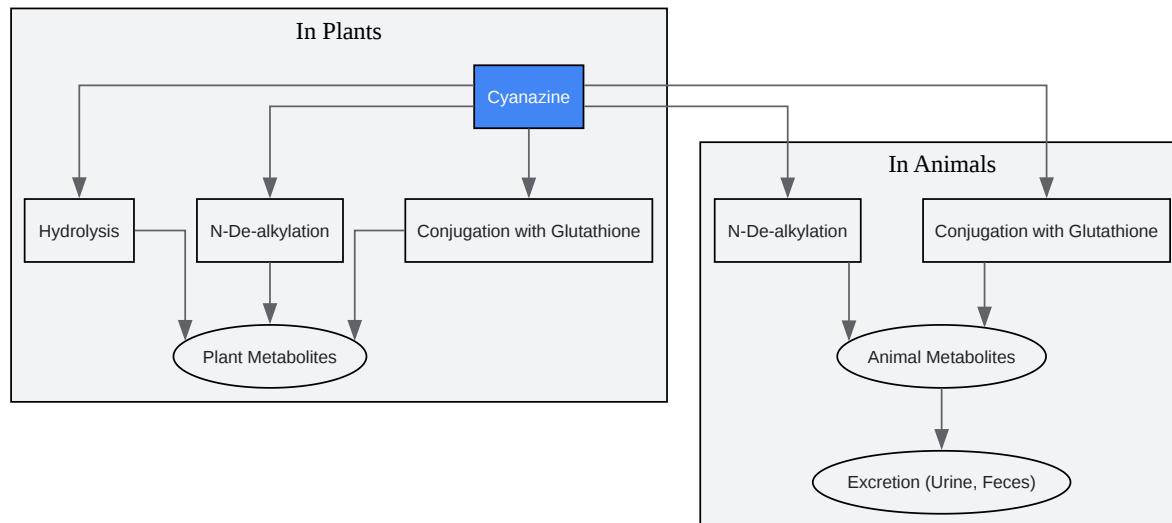
Experimental Protocol: Assessing Herbicide Impact on Photosynthesis using Chlorophyll Fluorescence

Chlorophyll fluorescence is a rapid and non-invasive method to assess the impact of herbicides on photosystem II.

Materials:

- Susceptible plant species (e.g., spinach, pigweed)
- **Cyanazine** solution at various concentrations
- Control solution (without herbicide)
- Portable chlorophyll fluorometer
- Dark adaptation clips
- Spray bottle

Procedure:


- Grow the test plants under controlled greenhouse conditions.

- Treat the plants with different concentrations of **cyanazine** solution using a spray bottle, ensuring even coverage of the leaves. A control group should be sprayed with the solvent only.
- At various time points after treatment (e.g., 1, 6, 24 hours), attach dark adaptation clips to the leaves for at least 20-30 minutes.
- After dark adaptation, use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) by applying a saturating light pulse.
- Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: $Fv/Fm = (Fm - Fo) / Fm$.
- A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII photochemistry.

Metabolism and Environmental Fate

Metabolism in Plants and Animals

In plants, **cyanazine** is metabolized through hydrolysis, N-de-alkylation, and conjugation with glutathione.^[1] In animals such as rats, dogs, and cows, **cyanazine** is rapidly absorbed from the gastrointestinal tract.^[3] The primary metabolic pathways are de-alkylation and conjugation with glutathione, leading to the formation of several metabolites that are excreted in urine and feces.^[1] N-De-ethylation is a major degradation route in mammals.^[1]

[Click to download full resolution via product page](#)

Figure 2: Simplified Metabolic Pathways of **Cyanazine**.

Environmental Fate

Cyanazine has a low to moderate persistence in soil, with a half-life ranging from 2 to 14 weeks depending on the soil type and conditions.^{[3][6]} Microbial degradation is the primary mechanism of its breakdown in soil.^[3] **Cyanazine** is mobile in soil and can leach into groundwater, and it has been detected in both surface and groundwater.^{[3][7]}

Experimental Protocol: Analysis of Cyanazine Residues in Soil

This protocol describes a method for the extraction and quantification of **cyanazine** and its metabolites from soil samples.

Materials:

- Soil samples
- **Cyanazine** and metabolite standards
- Methanol
- Water (HPLC grade)
- 0.1 N Sodium hydroxide (NaOH)
- Sonic disruptor
- Centrifuge
- Rotary evaporator or nitrogen evaporator (N-EVAP)
- High-Performance Liquid Chromatograph (HPLC) with UV detector
- RP8/Anion "Mixed Mode" or ODS HPLC column

Procedure:

- Weigh 5 g of the soil sample into a centrifuge tube.
- Add a methanol/water solvent and sonicate the sample to extract **cyanazine** and its metabolites.
- Centrifuge the sample and decant the supernatant.
- For metabolites bound to the soil matrix, perform a second extraction with methanol/0.1 N NaOH.
- Combine the extracts and concentrate them using a rotary evaporator or N-EVAP.
- Reconstitute the residue in a suitable mobile phase for HPLC analysis.
- Quantify the concentration of **cyanazine** and its metabolites by HPLC with UV detection, using an appropriate column and mobile phase gradient. Procedural recoveries typically range from 75% to 105%, with a quantitation limit of 0.05 ppm for each metabolite.[\[1\]](#)

Toxicological Profile

Cyanazine is classified as moderately toxic to mammals.^[3] It has been shown to cause a range of adverse effects in animal studies, including developmental and reproductive toxicity.

Acute and Chronic Toxicity

The acute oral LD50 of **cyanazine** in rats ranges from 182 to 332 mg/kg.^[3] In long-term feeding studies, **cyanazine** has been shown to decrease body weight gain and increase liver weights in rats and mice.^[3]

Developmental and Reproductive Toxicity

Cyanazine is classified as a teratogen and has been shown to cause birth defects in animals.^[7] In rats, exposure to **cyanazine** during gestation has been linked to developmental abnormalities of the eyes, diaphragm, and brain at doses as low as 1 mg/kg/day.^[7]

Carcinogenicity

The carcinogenic potential of **cyanazine** has been a subject of investigation. The U.S. EPA classified it as a Group C (possible human) carcinogen based on an increased incidence of mammary tumors in rats.^[2]

Ecotoxicology

Cyanazine is slightly to moderately toxic to birds and aquatic organisms.^[3] The 96-hour LC50 for rainbow trout is 9.0 mg/L.^[8]

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats

This protocol outlines a general procedure for determining the acute oral LD50 of **cyanazine** in rats, based on standard toxicological guidelines.

Materials:

- Test substance: **Cyanazine**

- Vehicle (e.g., corn oil, water)
- Healthy, young adult laboratory rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females
- Oral gavage needles
- Animal cages
- Calibrated balance

Procedure:

- Acclimate the animals to the laboratory conditions for at least 5 days.
- Fast the animals overnight prior to dosing.
- Prepare a range of dose levels of **cyanazine** in the chosen vehicle.
- Administer a single oral dose of **cyanazine** to groups of animals (typically 5 males and 5 females per group) via gavage. A control group receives the vehicle only.
- Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Perform a gross necropsy on all animals at the end of the study.
- The LD50 is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.

Quantitative Data Summary

Parameter	Value	Species/Conditions	Reference
Chemical Properties			
Molar Mass	240.70 g/mol	[1]	
Melting Point	168 °C	[1]	
Water Solubility	170 mg/L	[1]	
Toxicology			
Oral LD50	182 - 332 mg/kg	Rat	[3]
Oral LD50	380 mg/kg	Mouse	[3]
Oral LD50	141 mg/kg	Rabbit	[3]
Dermal LD50	>2000 mg/kg	Rabbit	[3]
Oral LD50	>2000 mg/kg	Mallard duck	[3]
Oral LD50	400 mg/kg	Bobwhite quail	[3]
96-hour LC50	7.5 mg/L	Harlequin fish	[3]
96-hour LC50	18 mg/L	Sheepshead minnow	[3]
96-hour LC50	9.0 mg/L	Rainbow trout	[8]
Environmental Fate			
Soil Half-life	2 - 14 weeks	Varies with soil type	[3][6]

Conclusion

Cyanazine has been an effective herbicide for several decades, but its use has been curtailed in many regions due to concerns about its environmental persistence and toxicological effects. This technical guide has provided a comprehensive overview of the key scientific aspects of **cyanazine**, from its chemical synthesis and mode of action to its metabolic fate and toxicological profile. The detailed experimental protocols and summarized data are intended to serve as a valuable resource for researchers and scientists in the fields of agriculture, environmental science, and toxicology. A thorough understanding of the properties and

behavior of herbicides like **cyanazine** is crucial for the development of safer and more sustainable weed management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]
- 6. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [ouci.dntb.gov.ua]
- 7. Cyanazine [sitem.herts.ac.uk]
- 8. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Cyanazine: A Technical Guide to its History, Development, and Scientific Foundation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135985#history-and-development-of-cyanazine-as-a-triazine-herbicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com